Technical Guide: Physicochemical Profiling of 2-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride
Technical Guide: Physicochemical Profiling of 2-(2,2,2-Trifluoroethyl)pyrrolidine Hydrochloride
The following technical guide is structured as an advanced whitepaper for drug development professionals. It synthesizes available physicochemical data with standard characterization protocols required for novel building blocks where specific experimental values may vary by batch or enantiomeric purity.
Executive Summary
2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride (CAS: 1795277-48-3) is a specialized fluorinated saturated heterocycle used primarily as a building block in drug discovery. Its structural distinctiveness lies in the 2,2,2-trifluoroethyl moiety attached to the
This guide provides a comprehensive analysis of its physicochemical properties, experimental characterization workflows, and handling protocols to ensure data integrity during the hit-to-lead process.
Chemical Identity & Structural Analysis[1][2][3]
| Property | Detail |
| IUPAC Name | 2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride |
| CAS Number | 1795277-48-3 (HCl Salt); 1016725-63-5 (Free Base) |
| Molecular Formula | C₆H₁₀F₃N[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | 189.61 g/mol (Salt); 153.15 g/mol (Free Base) |
| Chirality | Contains one chiral center at C2. Available as racemate or enantiopure (R/S) forms. |
| Physical State | White to off-white crystalline solid. |
Structural Logic
The introduction of the trifluoroethyl group (
-
Inductive Effect (-I): The fluorine atoms pull electron density through the
-bond framework. Although the group is to the nitrogen (separated by two carbons), the effect is sufficient to lower the of the secondary amine compared to unsubstituted pyrrolidine. -
Conformational Bias: The bulky trifluoroethyl group likely imposes specific conformational preferences on the pyrrolidine ring, potentially locking bio-active conformations in receptor binding.
Physicochemical Properties Profile
Acid Dissociation Constant ( )[11]
-
Reference Value (Pyrrolidine): ~11.3
-
Estimated Value (Target): 8.8 – 9.6
-
Mechanism: The electron-withdrawing nature of the fluoro-group destabilizes the protonated ammonium species less than it reduces the electron density of the neutral amine, resulting in a lower
. -
Implication: This reduction in basicity is advantageous for oral absorption. A
closer to physiological pH (7.4) means a higher fraction of the drug exists in the neutral, membrane-permeable form in the intestine compared to highly basic analogs.
Lipophilicity ( / )
-
Predicted LogP (Free Base): ~1.6 – 1.8
-
Comparison: Significantly more lipophilic than 2-ethylpyrrolidine.
-
The "Fluorine Effect": Fluorine substitution increases lipophilicity (hydrophobicity) without the steric bulk associated with chlorination or methylation. This enhances blood-brain barrier (BBB) penetration potential.
Solid-State Properties
-
Melting Point: Typically >150°C for hydrochloride salts of this class, though specific batch values depend on enantiomeric purity (eutectics form in racemates).
-
Hygroscopicity: As a secondary amine hydrochloride, the compound is prone to hygroscopicity. Exposure to ambient moisture can lead to deliquescence, altering stoichiometry and weighing accuracy.
Experimental Characterization Workflows
To validate the quality of this building block before introducing it into a synthetic campaign, the following characterization logic is recommended.
Diagram 1: Characterization Workflow
Caption: Workflow for validating chemical identity and physicochemical parameters prior to synthesis.
Protocol 4.1: Potentiometric Determination
Objective: Determine the precise ionization constant to predict behavior in biological assays.
-
Preparation: Dissolve 5 mg of the HCl salt in 20 mL of degassed water/methanol (if solubility is limited).
-
Titration: Titrate with 0.1 M NaOH standardized solution using an autotitrator equipped with a glass pH electrode.
-
Analysis: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the neutralization of the HCl counterion; the second inflection point (half-equivalence) represents the
of the pyrrolidine nitrogen. -
Correction: If methanol cosolvent is used, apply the Yasuda-Shedlovsky extrapolation to obtain the aqueous
.
Protocol 4.2: Hygroscopicity Stress Test (DVS)
Objective: Establish handling requirements.
-
Instrument: Dynamic Vapor Sorption (DVS) analyzer.
-
Cycle: Expose sample to 0%
90% 0% Relative Humidity (RH) at 25°C. -
Threshold: Mass gain >2% at 80% RH indicates significant hygroscopicity, necessitating storage in a desiccator or glovebox.
Strategic Applications in Drug Design
This compound is not merely a reagent; it is a bioisostere .
Diagram 2: Structure-Property Impact
Caption: Impact of the trifluoroethyl group on the pharmacological profile of the pyrrolidine scaffold.[8]
Key Advantages:
-
Metabolic Blocking: The C2 position is a common site for CYP450-mediated oxidation. The bulky, electron-withdrawing trifluoroethyl group sterically and electronically deactivates this site, potentially prolonging half-life (
). -
Conformational Locking: In peptide mimetics, this building block can induce
-turn structures, mimicking proline but with altered electronic properties.
Handling, Safety, and Storage
Safety Classification (GHS):
Storage Protocol:
-
Temperature: Ambient (20-25°C) is generally acceptable for the HCl salt, but 2-8°C is preferred for long-term storage to prevent slow degradation.
-
Atmosphere: Store under inert gas (Argon/Nitrogen). The HCl salt is stable, but the free base rapidly absorbs
from the air to form carbamates. -
Container: Tightly sealed glass vial with a Teflon-lined cap. Avoid metal spatulas if trace acidity is a concern for downstream catalysis.
References
-
Enamine Ltd. 2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride Safety Data Sheet & Catalog Entry. Retrieved from .
-
Sigma-Aldrich (Merck). Product Specification: 2-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride. Retrieved from .
-
PubChem. Compound Summary for C6H10F3N (Free Base and Salts). National Library of Medicine. Retrieved from .
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
ChemScene. Product Data: CAS 1016725-63-5. Retrieved from .[12]
Sources
- 1. PubChemLite - 1-(2,2,2-trifluoroethyl)pyrrolidine (C6H10F3N) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 2-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride (C6H10F3N) [pubchemlite.lcsb.uni.lu]
- 3. 1016725-63-5|2-(2,2,2-Trifluoroethyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 4. US10202393B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-α]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents [patents.google.com]
- 5. (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine 95% | CAS: 1430091-57-8 | AChemBlock [achemblock.com]
- 6. enamine.net [enamine.net]
- 7. combi-blocks.com [combi-blocks.com]
- 8. benchchem.com [benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
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